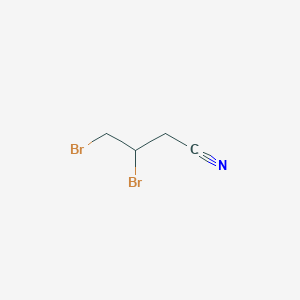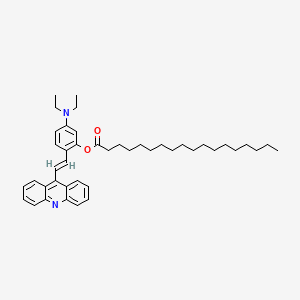![molecular formula C20H17FO3S B3119473 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 251307-36-5](/img/structure/B3119473.png)
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Overview
Description
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound that features a sulfone group attached to a fluorophenyl ring and a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the final product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylsulfonylacetonitrile: Similar structure but with a nitrile group instead of an ethanol moiety.
1-(4-Fluorophenylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of the diphenyl ethanol moiety.
1-(4-Fluorophenylsulfonyl)piperidine: Contains a piperidine ring instead of the diphenyl ethanol moiety.
Uniqueness
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a sulfone group, a fluorophenyl ring, and a diphenyl ethanol moiety
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKGQNXOYPSFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3119396.png)
![Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3119398.png)
![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)
![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)
![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)

![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)
![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)
![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)
![2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119470.png)
